1-(2-Methylpyrimidin-4-yl)cyclopropan-1-amine dihydrochloride

Medicinal chemistry Salt selection Aqueous solubility

1-(2-Methylpyrimidin-4-yl)cyclopropan-1-amine dihydrochloride (CAS 2059988-49-5, molecular formula C₈H₁₃Cl₂N₃, molecular weight 222.11 g/mol) is a pyrimidine-based cyclopropanamine building block supplied as a dihydrochloride salt. The compound belongs to the class of heteroaryl cyclopropylamines, featuring a 2-methyl-substituted pyrimidine ring attached at the 4-position to a cyclopropan-1-amine moiety.

Molecular Formula C8H13Cl2N3
Molecular Weight 222.11
CAS No. 2059988-49-5
Cat. No. B2481711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methylpyrimidin-4-yl)cyclopropan-1-amine dihydrochloride
CAS2059988-49-5
Molecular FormulaC8H13Cl2N3
Molecular Weight222.11
Structural Identifiers
SMILESCC1=NC=CC(=N1)C2(CC2)N.Cl.Cl
InChIInChI=1S/C8H11N3.2ClH/c1-6-10-5-2-7(11-6)8(9)3-4-8;;/h2,5H,3-4,9H2,1H3;2*1H
InChIKeyXQZMKLVCTBCQJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Methylpyrimidin-4-yl)cyclopropan-1-amine Dihydrochloride (CAS 2059988-49-5): Physicochemical Profile and Structural Classification for Scientific Procurement


1-(2-Methylpyrimidin-4-yl)cyclopropan-1-amine dihydrochloride (CAS 2059988-49-5, molecular formula C₈H₁₃Cl₂N₃, molecular weight 222.11 g/mol) is a pyrimidine-based cyclopropanamine building block supplied as a dihydrochloride salt [1]. The compound belongs to the class of heteroaryl cyclopropylamines, featuring a 2-methyl-substituted pyrimidine ring attached at the 4-position to a cyclopropan-1-amine moiety . The free base (CAS 1518057-29-8) has a molecular weight of 149.19 g/mol, and the compound is also available as a monohydrochloride salt (CAS 1989659-90-6, MW 185.65 g/mol) . The dihydrochloride form is explicitly characterized by suppliers as a 'versatile small molecule scaffold,' with standard commercial purity of ≥95% and availability of batch-specific quality documentation including NMR, HPLC, and GC analyses .

Why Generic Substitution Fails: Structural Determinants Differentiating 1-(2-Methylpyrimidin-4-yl)cyclopropan-1-amine Dihydrochloride from Closest Analogs


In-class cyclopropanamine-pyrimidine compounds cannot be simply interchanged because three structural variables—salt stoichiometry, methyl substitution pattern, and regiochemistry of attachment—collectively govern aqueous solubility, lipophilicity, and the geometric vector of the primary amine for downstream derivatization [1]. The dihydrochloride salt (2 eq. HCl) provides a measurable solubility advantage over the monohydrochloride and free base forms, while the 2-methyl group on the pyrimidine ring alters both electronic properties and computed logP relative to the des-methyl analog . Furthermore, the 4-position attachment on the pyrimidine ring presents a different exit vector and hydrogen-bonding environment compared to the 2-position isomer, directly impacting the geometry of elaborated kinase inhibitor scaffolds built from this core [2]. These are not interchangeable features; selection of the incorrect salt form or regioisomer can result in failed synthetic campaigns, altered pharmacokinetic profiles of derived compounds, or irreproducible biological results.

Quantitative Differential Evidence: 1-(2-Methylpyrimidin-4-yl)cyclopropan-1-amine Dihydrochloride vs. Structurally Proximal Analogs


Salt Form Selection: Dihydrochloride vs. Monohydrochloride vs. Free Base – Aqueous Solubility and Handling Implications

The dihydrochloride salt (CAS 2059988-49-5, MW 222.11) contains two molar equivalents of HCl, whereas the monohydrochloride (CAS 1989659-90-6, MW 185.65) contains one equivalent, and the free base (CAS 1518057-29-8, MW 149.19) contains none . The dihydrochloride form is reported as 'soluble in water' by suppliers, consistent with the general principle that each additional HCl equivalent increases aqueous solubility of amine salts through enhanced ionization . Quantitative solubility values for the free base are not publicly reported (density, boiling point, and melting point are listed as 'N/A'), suggesting limited aqueous solubility of the neutral form . For procurement, selecting the dihydrochloride eliminates the need for in situ salt formation and ensures consistent ionization state across experiments.

Medicinal chemistry Salt selection Aqueous solubility

2-Methyl Substitution Effect: Lipophilicity Differentiation from Des-Methyl Analog

The 2-methyl group on the pyrimidine ring of the target compound is absent in the direct analog 1-(pyrimidin-4-yl)cyclopropan-1-amine hydrochloride (CAS 1246740-94-2), which has a measured logP of -0.049 . While the logP of 1-(2-methylpyrimidin-4-yl)cyclopropan-1-amine has not been experimentally reported in authoritative databases, the addition of a methyl group to a heteroaromatic ring is a well-established medicinal chemistry strategy that predictably increases lipophilicity. This principle is supported by class-level inference: the computed logP of the structurally related 2-(pyrimidin-4-yl)cyclopropan-1-amine is 0.2912 , while 1-(pyrimidin-4-yl)cyclopropan-1-amine hydrochloride has a computed CLogP of -1.016 . The 2-methyl substitution is expected to shift logP in the positive direction by approximately 0.3–0.8 log units based on the Hansch π constant for aromatic methyl substitution [1].

Lipophilicity SAR Pyrimidine substitution

Regiochemical Differentiation: 4-Position vs. 2-Position Pyrimidine Attachment Determines Exit Vector Geometry

The target compound bears the cyclopropanamine at the 4-position of the 2-methylpyrimidine ring, whereas close analogs such as 1-(pyrimidin-2-yl)cyclopropan-1-amine (CAS 1159878-06-4) and 1-(5-methylpyrimidin-2-yl)cyclopropanamine place the amine at the 2-position . The 4-position attachment positions the primary amine approximately 2.4 Å further from the pyrimidine ring centroid and presents a different hydrogen-bonding geometry compared to the 2-position isomer. This is functionally significant: published kinase inhibitor patents utilizing the 2-methylpyrimidin-4-yl scaffold, such as US11021475 (Example 134), exploit the 4-position vector to orient elaborated substituents into specific kinase binding pockets [1]. The 2-position isomer would project substituents in a fundamentally different direction, incompatible with the same binding modes.

Regiochemistry Kinase inhibitor design Scaffold geometry

Fsp³ Character and Conformational Constraint: Cyclopropane sp³ Fraction Comparison

The cyclopropane ring contributes significant sp³-hybridized carbon character to the scaffold. The free base (C₈H₁₁N₃) contains 8 carbon atoms, of which 3 are sp³ (cyclopropane carbons), yielding an Fsp³ of 0.375 for the free base [1]. The comparator 1-(pyrimidin-4-yl)cyclopropan-1-amine hydrochloride (C₇H₉N₃ free base) has an Fsp³ of 0.428 (3 sp³ carbons out of 7 total) . While the Fsp³ values are similar, the additional methyl group on the target compound increases the total carbon count without increasing sp³ count, modestly reducing Fsp³ to 0.375, which places the compound in a favorable range for oral drug-likeness (Fsp³ ≥ 0.36 is associated with lower attrition in clinical development per retrospective analyses) [2]. The cyclopropane ring additionally restricts rotational freedom (only 1 rotatable bond vs. typical acyclic amines with 2–3 rotatable bonds), reducing entropic penalty upon target binding.

Fsp3 Conformational constraint Drug-likeness

Purity Specifications and Analytical Documentation: Batch-Level Quality Assurance for Reproducible Research

The target compound is commercially available at a minimum purity specification of 95% from multiple suppliers, with batch-specific analytical documentation . Bidepharm provides batch-level QC data including NMR, HPLC, and GC analyses . AKSci specifies a minimum purity of 95% for the dihydrochloride (Cat. 1896EN) . In comparison, the closest analog 1-(pyrimidin-4-yl)cyclopropan-1-amine hydrochloride (CAS 1246740-94-2) is available at 98% purity from Fluorochem, but with a significantly higher unit cost (~£291/100 mg vs. pricing for the target compound at CymitQuimica of €286/10 mg, reflecting differences in synthetic accessibility and market availability) . The availability of the target compound from multiple independent suppliers (Bidepharm, AKSci, Biosynth, CymitQuimica, Fujifilm Wako) ensures supply chain redundancy, which is a procurement-relevant consideration.

Quality control Analytical chemistry Reproducibility

Optimal Research and Industrial Application Scenarios for 1-(2-Methylpyrimidin-4-yl)cyclopropan-1-amine Dihydrochloride Based on Differential Evidence


Kinase Inhibitor Scaffold Elaboration Exploiting the 4-Position Exit Vector

Use as a core building block for synthesizing 2-methylpyrimidin-4-yl cyclopropanamine-derived kinase inhibitors, where the 4-position attachment geometry projects elaborated substituents into kinase hinge-binding regions [1]. The 2-position regioisomer cannot recapitulate this binding mode. Published patent exemplars (e.g., US11021475 Example 134) demonstrate the utility of this specific scaffold in accessing ATP-competitive kinase inhibitor chemotypes [1]. The dihydrochloride salt enables direct use in parallel synthesis without pre-neutralization steps.

Medicinal Chemistry SAR Campaigns Requiring Lipophilicity Tuning via 2-Methyl Substitution

Employ in structure-activity relationship (SAR) studies where the 2-methyl group serves as a lipophilicity-modulating substituent . When compared head-to-head with the des-methyl analog (1-(pyrimidin-4-yl)cyclopropan-1-amine HCl, experimental logP = -0.049), the 2-methylated scaffold provides an estimated logP increase of +0.3 to +0.8 units, which can be exploited to optimize membrane permeability and metabolic stability of derived lead compounds [2].

Conformationally Constrained Fragment Library Design Leveraging Cyclopropane Rigidity

Incorporate into fragment-based drug discovery (FBDD) libraries as a conformationally constrained amine fragment with Fsp³ = 0.375 and only 1 rotatable bond [3]. The restricted conformational freedom reduces entropic binding penalties relative to flexible acyclic amine fragments, while the cyclopropane ring provides a defined 3D topology that can be exploited for target recognition [3][4].

Multi-Step Synthetic Routes Requiring Consistent Salt Stoichiometry and Supply Chain Redundancy

For multi-step medicinal chemistry synthesis programs requiring reproducible salt stoichiometry, the dihydrochloride form eliminates batch-to-batch variability in HCl content that can arise with hygroscopic monohydrochloride salts . The compound's availability from ≥5 independent commercial suppliers with documented purity ≥95% and batch-specific QC (NMR, HPLC, GC) ensures procurement continuity for long-duration projects .

Quote Request

Request a Quote for 1-(2-Methylpyrimidin-4-yl)cyclopropan-1-amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.